![molecular formula C22H24N2O4S B2879716 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 862738-69-0](/img/structure/B2879716.png)
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
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Overview
Description
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound that features a tetrahydrofuran ring, a p-tolyl group, and a tosylated oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multiple steps, including the formation of the oxazole ring, tosylation, and the introduction of the tetrahydrofuran and p-tolyl groups. Common reagents used in these reactions include tosyl chloride, p-toluidine, and tetrahydrofuran. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could lead to its use in the treatment of various diseases, pending further research.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tosylated oxazole derivatives and tetrahydrofuran-containing molecules. Examples include:
- N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)-4-methyloxazol-5-amine
- N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)-4-chloroxazol-5-amine
Uniqueness
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the tosyl group, in particular, can influence its reactivity and interactions with other molecules, setting it apart from similar compounds.
Biological Activity
The compound 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic molecule with potential biological activities. Its unique structure, featuring a sulfonamide group and an oxazole moiety, suggests that it may interact with various biological targets. This article reviews the current understanding of its biological activity, including its mechanisms, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H24N2O4S
- CAS Number : 862738-69-0
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the field of medicinal chemistry.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors through various interactions:
- Hydrogen Bonding : The presence of amine and sulfonamide groups can facilitate hydrogen bonding with target proteins.
- Hydrophobic Interactions : The aromatic rings may engage in hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.
- Covalent Bonding : The tosyl group may participate in nucleophilic substitution reactions, potentially modifying target proteins.
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit antitumor properties. For instance, studies on related oxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's potential as an antitumor agent may derive from its ability to inhibit cell proliferation or induce apoptosis in tumor cells .
Anti-inflammatory Properties
Compounds containing sulfonamide groups are often investigated for their anti-inflammatory effects. Related studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary data suggest that this compound may also exhibit COX inhibitory activity, contributing to its anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives are well-documented. Studies on structurally related compounds indicate moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)-4-methyloxazol-5-amine | Tetrahydrofuran ring | Antitumor |
2-(4-amino-3-methylphenyl)benzothiazole | Benzothiazole core | Antitumor |
1-[4-methylphenyl)sulfonyl]-N-(tetrahydrofuran) | Sulfonamide | Antimicrobial |
This table illustrates how similar compounds share certain structural elements and biological activities, highlighting the significance of the sulfonamide and oxazole moieties in mediating these effects.
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the cytotoxic effects of related oxazole derivatives on human breast cancer cell lines. The results indicated nanomolar activity against these cells, suggesting that modifications in the oxazole structure could enhance antitumor potency .
- COX Inhibition : In vitro assays demonstrated that related compounds exhibited significant COX-2 inhibitory activity (IC50 values ranging from 0.10 to 0.31 µM), indicating a potential for anti-inflammatory applications .
- Antimicrobial Testing : A series of sulfonamide derivatives were tested against various bacterial strains, showing promising results with growth inhibition rates exceeding 85% for certain strains like MRSA and E. coli.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-5-9-17(10-6-15)20-24-22(21(28-20)23-14-18-4-3-13-27-18)29(25,26)19-11-7-16(2)8-12-19/h5-12,18,23H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBELCXBMPZWZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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